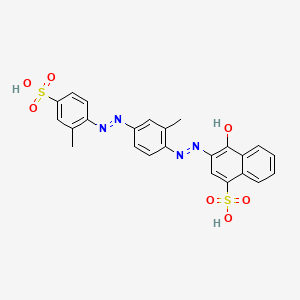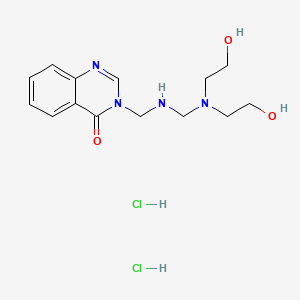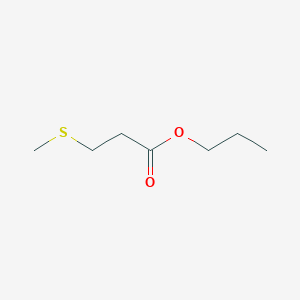
Propyl 3-(methylthio)propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Propyl 3-(methylthio)propionate can be synthesized through esterification reactions. One common method involves the reaction of 3-(methylthio)propionic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
Propyl 3-(methylthio)propionate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Propyl 3-(methylthio)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Propyl 3-(methylthio)propionate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the flavor and fragrance industry due to its pleasant odor.
作用機序
The mechanism of action of propyl 3-(methylthio)propionate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may exert biological effects. The sulfur atom in the compound can also participate in redox reactions, influencing cellular processes .
類似化合物との比較
Similar Compounds
Methyl 3-(methylthio)propionate: Similar structure but with a methyl group instead of a propyl group.
Ethyl 3-(methylthio)propionate: Similar structure but with an ethyl group instead of a propyl group.
3-(Methylthio)propyl isothiocyanate: Contains an isothiocyanate group instead of an ester group.
Uniqueness
Propyl 3-(methylthio)propionate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its pleasant odor makes it particularly valuable in the flavor and fragrance industry, distinguishing it from other similar compounds .
特性
CAS番号 |
690210-31-2 |
|---|---|
分子式 |
C7H14O2S |
分子量 |
162.25 g/mol |
IUPAC名 |
propyl 3-methylsulfanylpropanoate |
InChI |
InChI=1S/C7H14O2S/c1-3-5-9-7(8)4-6-10-2/h3-6H2,1-2H3 |
InChIキー |
UTOMWOGUUQOAAR-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)CCSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


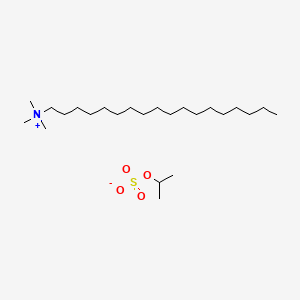
![2,3-Dihydro-1H-benz[e]indene](/img/structure/B13760759.png)
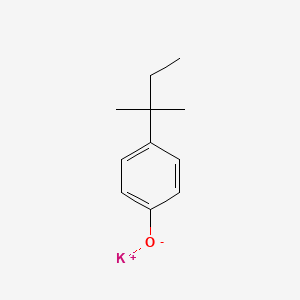
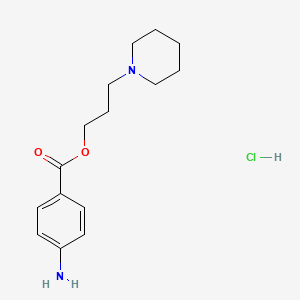
![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B13760784.png)
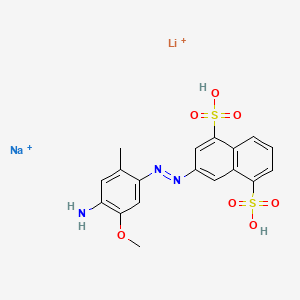

![Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13760803.png)
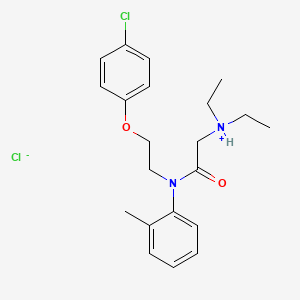
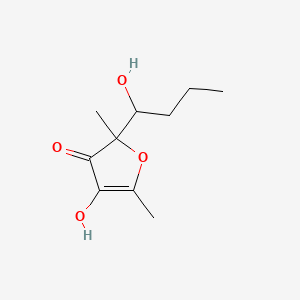
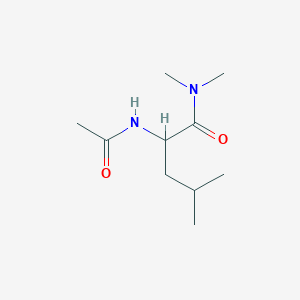
![2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene](/img/structure/B13760836.png)
